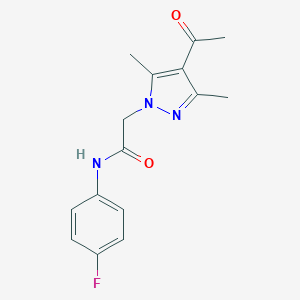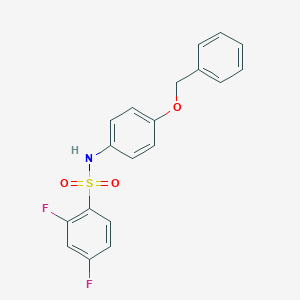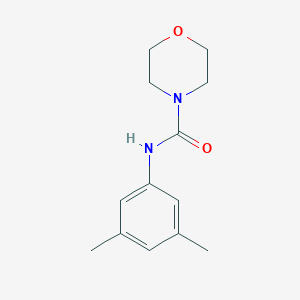
2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide, also known as ADFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ADFA is a pyrazolylacetamide derivative that has shown promising results in scientific research. In
Wirkmechanismus
The mechanism of action of 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide involves its ability to interact with various proteins and enzymes in the body. 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide has been shown to inhibit the activity of COX-2 and LOX, which are involved in the production of prostaglandins and leukotrienes, respectively. 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide has also been shown to modulate the activity of various signaling pathways such as the MAPK and PI3K/Akt pathways. Additionally, 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide inhibits the activity of COX-2 and LOX, which are involved in inflammation and cancer. 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have shown that 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide has anti-inflammatory and analgesic effects in animal models. 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide has several advantages for lab experiments. It is a well-established compound with a known synthesis method and can be easily obtained in high purity. 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide has also been extensively studied in vitro and in vivo, making it a valuable tool for scientific research. However, there are some limitations to using 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide in lab experiments. 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide has a relatively low solubility in water, which can make it difficult to work with in some experiments. Additionally, 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well-established.
Zukünftige Richtungen
There are several future directions for research on 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide. One potential direction is to investigate its potential as a drug candidate for various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its mechanism of action in more detail, particularly its interactions with proteins and enzymes in the body. Additionally, further studies are needed to establish the safety and efficacy of 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide in human clinical trials. Overall, 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide has shown promising results in scientific research and has the potential to be a valuable tool in various fields.
Synthesemethoden
The synthesis of 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide involves the reaction of 4-fluoroaniline with 2-acetyl-3,5-dimethylpyrazole in the presence of acetic anhydride and a catalyst. The resulting product is then treated with N-bromosuccinimide and triethylamine to obtain 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide. The synthesis method has been well-established in the literature, and the purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide has shown potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide has been studied for its potential as a drug candidate for various diseases such as cancer, inflammation, and neurodegenerative disorders. In biochemistry, 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide has been investigated for its ability to inhibit enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer. In pharmacology, 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide has been studied for its ability to modulate various signaling pathways such as the MAPK and PI3K/Akt pathways.
Eigenschaften
IUPAC Name |
2-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-9-15(11(3)20)10(2)19(18-9)8-14(21)17-13-6-4-12(16)5-7-13/h4-7H,8H2,1-3H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCGBRPZFOZONF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)F)C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(diethylamino)phenyl]-2-(2-thienyl)acetamide](/img/structure/B500187.png)



![N-[2-(hydroxymethyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B500191.png)
![N-[4-(benzyloxy)phenyl]-2,2-dimethylbutanamide](/img/structure/B500192.png)



![9-{2-hydroxy-3-[(2-hydroxyethyl)amino]propyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B500198.png)
